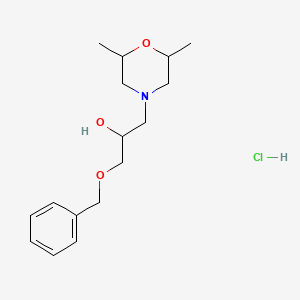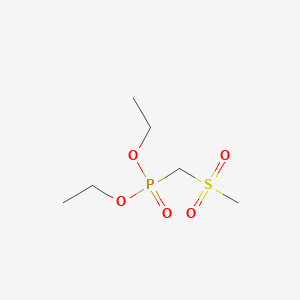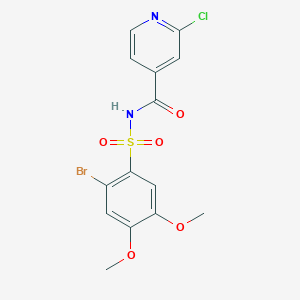![molecular formula C16H16N4O B2361266 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 897623-17-5](/img/structure/B2361266.png)
1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This interaction leads to significant changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the induction of apoptosis within the cells .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates that the compound is effective in inhibiting the growth of these cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction can affect various biochemical reactions, particularly those involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It inhibits CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-established. Given its inhibitory action on CDK2, it may influence pathways related to cell cycle regulation .
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one typically involves a series of transformations. One common method includes the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. This is then treated with appropriate reagents to yield the desired compound . Industrial production methods often utilize ultrasonic-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer activity, particularly against renal cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
1-(3,4-Dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound has similar structural features but different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine scaffold but have additional triazole rings, which can enhance their biological properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h4-7,9-10H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALRRITVDLNNRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![2-[1-(3-chlorophenyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B2361189.png)

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone](/img/structure/B2361200.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2361203.png)
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/new.no-structure.jpg)

